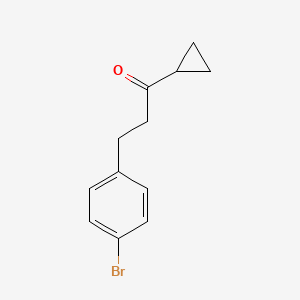

2-(4-Bromophenyl)ethyl cyclopropyl ketone

Description

Systematic Nomenclature and Structural Identification

This compound possesses the systematic chemical designation reflecting its complex molecular architecture. The compound is officially catalogued under Chemical Abstracts Service number 898762-06-6, establishing its unique identity within chemical databases. The molecular formula C12H13BrO defines the precise atomic composition, indicating twelve carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom arranged in a specific three-dimensional configuration.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name describes the structural features in order of priority. The alternative nomenclature "3-(4-bromophenyl)-1-cyclopropyl-1-propanone" provides additional clarity regarding the molecular connectivity, emphasizing the three-carbon chain linking the brominated benzene ring to the cyclopropyl carbonyl moiety. This naming convention explicitly identifies the ketone functionality positioned at the first carbon of the propanone chain, with the cyclopropyl group attached directly to the carbonyl carbon.

The molecular weight of 253.13 grams per mole places this compound within the moderate molecular weight range for organic halides. The structural arrangement combines several distinct chemical motifs: an aromatic bromide, an aliphatic chain, and a cycloalkyl ketone. The bromine substituent occupies the para position on the benzene ring, creating a symmetrical electronic environment that influences the compound's reactivity patterns and physical properties.

Historical Context in Organobromine Compound Research

The development of this compound occurs within the broader historical framework of organobromine chemistry, a field that has experienced significant advancement over several decades. Organobromine chemistry encompasses the study of synthesis and properties of organobromine compounds, representing one of the most extensively studied branches of organometallic chemistry. The field has gained particular prominence due to the widespread occurrence of brominated organic compounds in natural systems and their increasing importance in synthetic applications.

Natural organobromine compounds represent the most abundant class of naturally occurring organohalogens, with over 1600 brominated compounds identified from approximately 3200 known naturally occurring organohalogen compounds. This abundance reflects the relatively facile oxidation of bromide ions to electrophilic bromine species in marine environments, facilitated by specialized enzymes such as vanadium bromoperoxidase. The oceanic environment serves as a massive natural laboratory for organobromine synthesis, with marine organisms producing an estimated 1-2 million tons of bromoform and 56,000 tons of bromomethane annually.

The synthetic development of compounds like this compound builds upon fundamental understanding of carbon-bromine bond formation and manipulation established through decades of research. Aromatic bromination reactions, which form the foundation for synthesizing brominated phenyl compounds, follow well-established patterns of electrophilic aromatic substitution requiring catalysts such as aluminum bromide or iron bromide. These methodologies have been refined to achieve selective para-substitution patterns, as observed in the target compound.

The integration of brominated aromatic systems with specialized ketone functionalities represents a more recent development in synthetic organic chemistry. The combination of organobromine chemistry with cyclopropyl ketone methodology creates opportunities for accessing complex molecular architectures that combine the unique reactivity profiles of both functional groups. This convergence reflects the ongoing evolution of synthetic chemistry toward increasingly sophisticated molecular designs that incorporate multiple reactive centers within single molecular frameworks.

Position Within Cyclopropyl Ketone Chemical Taxonomy

This compound occupies a distinctive position within the hierarchical classification of cyclopropyl ketone compounds, representing a specialized subclass that combines aromatic substitution with strained ring ketone functionality. Cyclopropyl ketones constitute a unique family of carbonyl compounds characterized by the presence of the highly strained three-membered cyclopropane ring directly attached to the ketone carbon. This structural arrangement imparts distinctive reactivity patterns that differentiate cyclopropyl ketones from their less strained cycloalkyl ketone analogs.

The broader classification of cyclopropyl ketones encompasses several structural variants, including simple alkyl cyclopropyl ketones and more complex aryl-substituted derivatives. Alkyl cyclopropyl ketones, such as cyclopropyl methyl ketone, represent the most fundamental examples of this compound class. These simpler structures serve as important synthetic intermediates and provide foundational understanding of cyclopropyl ketone reactivity. Cyclopropyl methyl ketone, characterized by its clear, colorless appearance and fruity odor, demonstrates the basic physical properties associated with this functional group combination.

More sophisticated cyclopropyl ketone derivatives include aryl-substituted variants such as cyclopropyl phenyl ketone, which incorporates an unsubstituted benzene ring directly attached to the ketone carbon. This compound, with molecular formula C10H10O and Chemical Abstracts Service number 3481-02-5, represents an intermediate level of structural complexity between simple alkyl derivatives and highly substituted analogs. The progression from simple alkyl substituents to aromatic systems reflects the increasing synthetic sophistication within the cyclopropyl ketone family.

This compound represents a further advancement in structural complexity, incorporating both aromatic substitution and extended aliphatic linkage. The compound combines the reactive characteristics of cyclopropyl ketones with the electronic effects of para-brominated aromatic systems. This combination creates unique opportunities for selective chemical transformations that exploit both the strain-induced reactivity of the cyclopropane ring and the electrophilic activation provided by the brominated aromatic system.

Recent advances in cyclopropyl ketone chemistry have demonstrated the utility of these compounds as versatile substrates for catalytic formal cycloaddition reactions. Alkyl cyclopropyl ketones have been successfully employed in samarium diiodide-catalyzed formal three-plus-two cycloadditions with alkenes, alkynes, and enyne partners, efficiently delivering complex, saturated carbon-rich products. The key to effectively engaging these relatively unreactive substrates involves the use of samarium diiodide catalysis in combination with substoichiometric amounts of metallic samarium, which prevents catalyst deactivation by maintaining the appropriate samarium oxidation state throughout the catalytic cycle.

The taxonomic position of this compound within the broader cyclopropyl ketone family reflects the ongoing expansion of this chemical class toward increasingly complex and functionally diverse structures. The compound represents a convergence of traditional organobromine chemistry with modern cyclopropyl ketone methodology, creating new opportunities for synthetic applications and mechanistic investigations. This positioning establishes the compound as both a representative example of advanced cyclopropyl ketone design and a potential platform for further structural elaboration within this rapidly evolving chemical family.

Structure

2D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPQBLCBOPYJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Cyclopropyl Ketone Intermediates

A representative and well-documented approach to prepare cyclopropyl ketones involves the reaction of phenylacetic acid esters with cyclopropanecarbonyl chloride under basic or neutral conditions, followed by hydrolysis and decarboxylation steps.

Example from a patent on related compounds (fluoro-substituted analogs):

- Step 1: Acidylation of 2-fluorophenylacetic acid ethyl ester with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine in solvents like 1,4-dioxane or DMF.

- Step 2: Hydrolysis and decarboxylation under acidic reflux conditions to yield cyclopropyl-2-(2-fluorophenyl)ethyl ketone.

- Yields: Typically high, around 90–91% for the ketone intermediate.

- Solvents used: Dithiocarbonic anhydride, oil of mirbane, DMF, tetrahydrofuran (THF), acetonitrile, and 1,4-dioxane.

This method is adaptable to 4-bromophenyl derivatives by substituting the phenylacetic acid ester with the corresponding 4-bromophenylacetic acid ester.

Alternative Synthetic Routes and Notes

- Ester to Ketone Conversion: Methyl or ethyl esters of 4-bromophenylacetic acid can be converted to the cyclopropyl ketone via reaction with cyclopropanecarbonyl chloride and subsequent hydrolysis.

- Use of Acid Chlorides: Direct acylation of 4-bromophenylacetic acid derivatives with cyclopropanecarbonyl chloride in the presence of bases like triethylamine or pyridine.

- Solvent Effects: Choice of solvent influences reaction rates and yields; polar aprotic solvents such as DMF and 1,4-dioxane are preferred for acylation steps.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Step | Reactants & Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Acidylation of 4-bromophenylacetic ester with cyclopropanecarbonyl chloride | 4-Bromophenylacetic acid ethyl ester, cyclopropanecarbonyl chloride, triethylamine | 1,4-Dioxane, DMF, THF | Room temp to 50 °C | 3–8 hours | ~90% | Base-mediated acylation |

| 2. Hydrolysis and decarboxylation | Acidic reflux with sulfuric acid | Acetic acid/water mixture | Reflux (~100 °C) | 2–3 hours | High | Converts ester intermediate to ketone |

| 3. Bromination of phenyl ring | Cyclopropyl ketone intermediate, NBS or pyridinium tribromide, DIAD initiator | Hexanaphthene, methylene dichloride | 20–25 °C | 6–8 hours | ~82–83% | Radical bromination at para position |

| 4. Purification | Hot filtration, solvent evaporation, column chromatography | Toluene, Sherwood oil | Ambient | - | - | Ensures >96% purity by HPLC |

Research Findings and Optimization Notes

- The use of diisopropyl azodicarboxylate as an initiator in bromination improves selectivity and yield.

- Bromination under mild conditions avoids ring-opening or degradation of the cyclopropyl ketone.

- Solvent choice is critical; non-polar solvents like hexanaphthene favor bromination efficiency.

- The two-step sequence (ketone formation followed by bromination) is preferred over direct bromination of phenylacetic acid esters due to better control and higher yields.

- High purity (>96%) is achievable with proper purification techniques, critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 2-(4-Bromophenyl)ethyl cyclopropyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

-

Substitution: : The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzaldehyde.

Reduction: Formation of 2-(4-bromophenyl)ethyl cyclopropyl alcohol.

Substitution: Formation of 2-(4-methoxyphenyl)ethyl cyclopropyl ketone.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)ethyl cyclopropyl ketone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound in studies of enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)ethyl cyclopropyl ketone exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ketone moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The thienyl analog introduces a sulfur atom, which may alter solubility and electronic properties (e.g., resonance effects) compared to purely aromatic systems .

Chemical Reactivity

Photochemical Reactivity

Cyclopropyl ketones exhibit accelerated reactivity due to ring strain. For example, in tert-butyl alcohol, cyclopropyl-containing ketones undergo rapid ring-opening reactions compared to non-cyclopropyl analogs like cyclooctanone. Specifically:

- A cyclopropyl ketone (unsubstituted) is fully consumed within 15 minutes under photochemical conditions.

- Cyclooctanone, by contrast, retains 79% of its mass after 3 hours under identical conditions .

However, the cyclopropane ring’s inherent strain likely dominates, favoring rapid reaction kinetics in photochemical or thermal processes .

Reaction Pathways

Methyl cyclopropyl ketone produces two distinct products in halogenation reactions due to the cyclopropane ring’s strain-induced bond distortion . Similarly, this compound may exhibit divergent reaction pathways (e.g., ring-opening vs. substitution), influenced by the bromophenyl group’s steric and electronic effects.

Biological Activity

2-(4-Bromophenyl)ethyl cyclopropyl ketone, with the molecular formula CHBrO, is an organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound features a bromophenyl group linked to an ethyl chain, which is further connected to a cyclopropyl ketone. Its relevance spans medicinal chemistry, biological research, and industrial applications.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ketone moiety can form covalent bonds with nucleophilic sites. These interactions can modulate enzyme and receptor activities, leading to various biological effects.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit a range of pharmacological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of brominated phenyl compounds possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Similar derivatives have also demonstrated antifungal efficacy, suggesting potential applications in treating fungal infections .

- Neuropharmacological Effects : Some studies have explored the modulation of GABA receptors by related compounds, indicating potential anxiolytic or sedative effects .

Case Studies

- Antimicrobial Efficacy : A study evaluating benzyl bromide derivatives highlighted their strong antibacterial and antifungal properties compared to other synthetic compounds. This suggests that this compound could be effective in similar applications .

- GABA Modulation : Research on related compounds has shown enhanced binding to GABA receptors, which could imply that this compound might influence neurotransmission and offer therapeutic benefits for neurological disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key characteristics:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains bromine and cyclopropane | Potential antibacterial and antifungal |

| 2-(4-Methylphenyl)ethyl cyclopropyl ketone | Methyl substitution instead of bromine | Varies; potential for different activity |

| Cyclopropyl 2-(4-bromophenyl)ethyl ketone | Cyclopropane ring structure | Different reactivity patterns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.